molecular formula C16H19N3O3 B11140299 6-cyclopropyl-3-methyl-N-(tetrahydro-2-furanylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-3-methyl-N-(tetrahydro-2-furanylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B11140299
M. Wt: 301.34 g/mol
InChI Key: IKSKCNYWRYYIAT-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of isoxazolo[5,4-b]pyridines, which exhibit interesting biological properties.
  • Its chemical structure consists of a pyridine ring fused with an isoxazole ring, along with a cyclopropyl and a tetrahydrofuran moiety.
  • The compound’s systematic name reflects its substituents and ring fusion pattern.
  • Preparation Methods

    • Synthetic routes for this compound involve cyclization reactions.
    • One common method is the Huisgen 1,3-dipolar cycloaddition between an alkyne and a nitrile oxide.
    • Industrial production methods may vary, but efficient routes typically involve multistep syntheses.
  • Chemical Reactions Analysis

      Oxidation: The compound can undergo oxidation at the cyclopropyl or furanyl group.

      Reduction: Reduction of the isoxazole ring or the furanyl group is feasible.

      Substitution: Nucleophilic substitution reactions can occur at the pyridine nitrogen.

      Common Reagents: For oxidation, consider reagents like mCPBA or DMSO. For reduction, hydrogenation catalysts (e.g., Pd/C) are useful.

      Major Products: Oxidation yields carboxylic acid derivatives, while reduction leads to amine derivatives.

  • Scientific Research Applications

      Medicine: Investigated for potential drug development due to its diverse pharmacophores.

      Chemical Biology: Used as a probe to study biological pathways.

      Industry: May find applications in agrochemicals or materials science.

  • Mechanism of Action

    • The compound likely interacts with specific protein targets or enzymes.
    • Further research is needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    Remember that this compound’s applications and mechanisms are still actively researched, so new findings may emerge

    Properties

    Molecular Formula

    C16H19N3O3

    Molecular Weight

    301.34 g/mol

    IUPAC Name

    6-cyclopropyl-3-methyl-N-(oxolan-2-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

    InChI

    InChI=1S/C16H19N3O3/c1-9-14-12(15(20)17-8-11-3-2-6-21-11)7-13(10-4-5-10)18-16(14)22-19-9/h7,10-11H,2-6,8H2,1H3,(H,17,20)

    InChI Key

    IKSKCNYWRYYIAT-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NCC4CCCO4

    Origin of Product

    United States

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